

NH₂-PEG1-CH₂CH₂-Boc CAS number and molecular weight

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Compound of Interest

Compound Name: NH₂-PEG1-CH₂CH₂-Boc

Cat. No.: B605455

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In-Depth Technical Guide: NH₂-PEG1-CH₂CH₂-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH₂-PEG1-CH₂CH₂-Boc**, a heterobifunctional linker critical in the field of targeted protein degradation. This document details its chemical properties, applications in Proteolysis Targeting Chimera (PROTAC) synthesis, and representative experimental protocols.

Core Compound Data

The compound **NH₂-PEG1-CH₂CH₂-Boc** is a versatile building block in medicinal chemistry and drug discovery. Its structure features a single polyethylene glycol (PEG) unit, which enhances solubility and provides spatial separation, flanked by a free amine (NH₂) group and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and controlled conjugation to two different molecular entities.

A point of clarification is the distinction from a similarly named compound. **NH₂-PEG1-CH₂CH₂-Boc**, with CAS number 1260092-46-3, should not be confused with tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate, which is associated with CAS number 127828-22-2 and has a different molecular formula.

Table 1: Physicochemical Properties of **NH2-PEG1-CH2CH2-Boc**

| Property | Value |
|-------------------|--|
| CAS Number | 1260092-46-3 |
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Synonyms | Amino-PEG1-t-Butyl Ester, 3-(2-Aminoethoxy)propionic Acid tert-Butyl Ester |

Application in PROTAC Synthesis

NH2-PEG1-CH2CH2-Boc is predominantly utilized as a linker in the synthesis of PROTACs.^[1] ^[2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is crucial as its length, flexibility, and chemical nature significantly impact the efficacy of the resulting PROTAC.

The bifunctional nature of **NH2-PEG1-CH2CH2-Boc** allows for a stepwise synthesis of a PROTAC. Typically, one of the ligands (either for the POI or the E3 ligase) is coupled to the free amine of the linker. Subsequently, the Boc protecting group is removed to expose the second amine, which is then coupled to the other ligand.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using an amine- and Boc-protected PEG linker like **NH2-PEG1-CH2CH2-Boc**. These protocols are based on standard procedures for amide bond formation and Boc deprotection. Researchers should optimize reaction conditions for their specific ligands.

Protocol 1: Coupling of the First Ligand (Amide Bond Formation)

This protocol describes the coupling of a ligand containing a carboxylic acid to the free amine of **NH2-PEG1-CH2CH2-Boc**.

Materials:

- **NH2-PEG1-CH2CH2-Boc**
- Ligand 1 with a carboxylic acid functionality (e.g., an E3 ligase ligand)
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

- Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO.
- Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add **NH2-PEG1-CH2CH2-Boc** (1-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents.
- The crude product is then purified by flash chromatography or preparative HPLC to yield the Ligand 1-Linker-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second amine for subsequent coupling.

Materials:

- Ligand 1-Linker-Boc conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Ligand 1-Linker-Boc conjugate in DCM.
- Add TFA (typically 20-50% v/v in DCM).
- Stir the reaction at room temperature for 30-60 minutes.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Protocol 3: Coupling of the Second Ligand

This protocol describes the coupling of the second ligand to the newly exposed amine of the Ligand 1-Linker conjugate.

Materials:

- Deprotected Ligand 1-Linker conjugate from Protocol 2
- Ligand 2 with a carboxylic acid functionality (e.g., a POI ligand)
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., DIPEA)

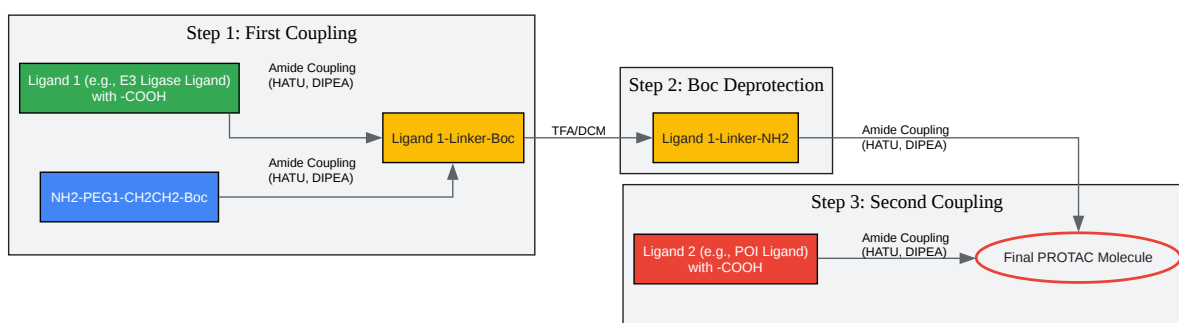
- Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

- Dissolve the deprotected Ligand 1-Linker amine salt and the second carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO.
- Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents to neutralize the amine salt and catalyze the reaction).
- Stir the reaction at room temperature for 2-12 hours.
- Monitor the reaction progress by LC-MS.
- Work-up and purify the final PROTAC molecule as described in Protocol 1.

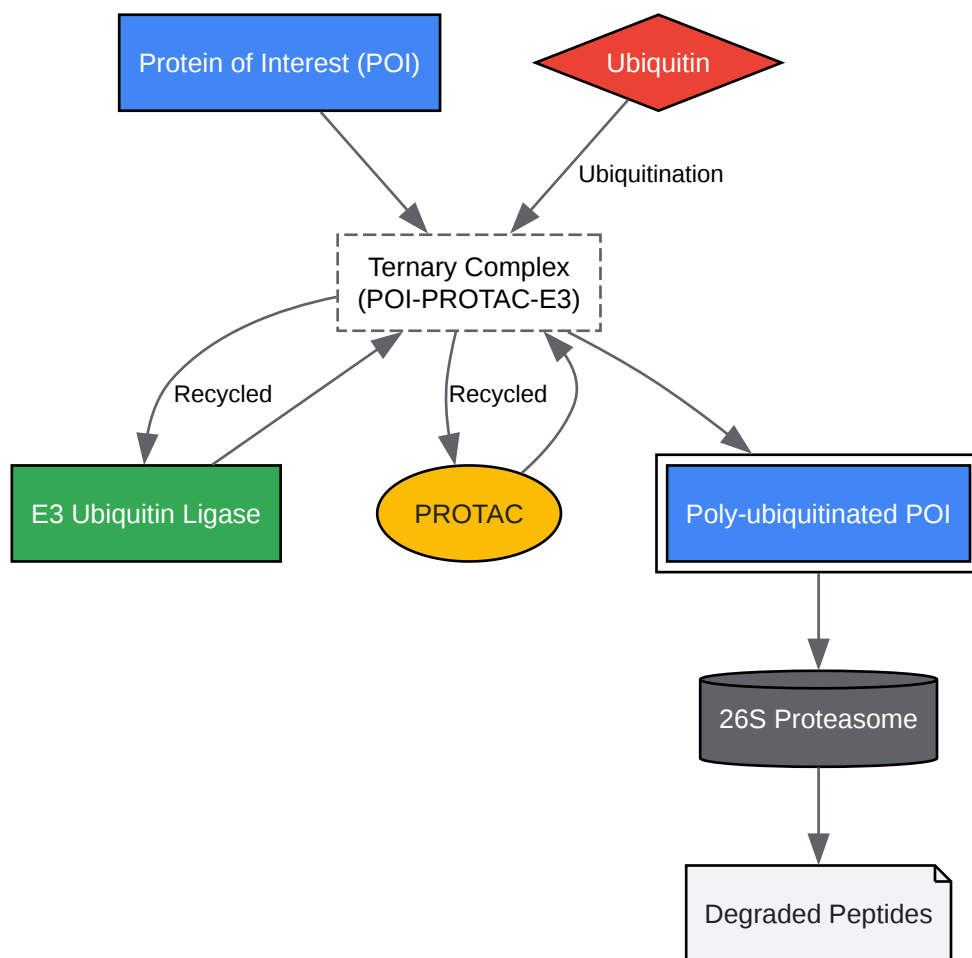
Visualizations

The following diagrams illustrate the PROTAC synthesis workflow and the mechanism of action.



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Caption: Workflow for PROTAC synthesis using **NH₂-PEG1-CH₂CH₂-Boc**.



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Caption: PROTAC-mediated protein degradation signaling pathway.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

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